molecular formula C4H9N B123190 Cyclopropanemethylamine CAS No. 2516-47-4

Cyclopropanemethylamine

Cat. No.: B123190
CAS No.: 2516-47-4
M. Wt: 71.12 g/mol
InChI Key: IGSKHXTUVXSOMB-UHFFFAOYSA-N
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Description

Cyclopropanemethylamine (C₄H₉N, molecular weight: 71.12 g/mol), also known as cyclopropylmethylamine, is a primary amine featuring a cyclopropane ring attached to a methylamine group . Its CAS registry number is 2516-47-4, and it is commonly used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties . The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences its electronic environment and reactivity . Key physical properties include a boiling point of 86°C at 760 mmHg and a vapor pressure of 67.5 mmHg at 25°C . Safety data classify it as a flammable liquid (Category 2) with skin corrosion (Category 1B) and severe eye damage (Category 1) hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

One well-established method for synthesizing cyclopropanes, including (aminomethyl)cyclopropane, is the Simmons-Smith cyclopropanation. This involves reacting olefins with diiodomethane and a zinc-copper couple . Another approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods

Industrial production methods for (aminomethyl)cyclopropane typically involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group enables classic nucleophilic substitutions and acylations:

Acylation

Cyclopropanemethylamine reacts with activated carbonyl compounds (e.g., acyl chlorides, anhydrides) to form amides. For example:
C4H9N+RCOClRCONH(CH2C3H5)+HCl\text{C}_4\text{H}_9\text{N}+\text{RCOCl}\rightarrow \text{RCONH}(\text{CH}_2\text{C}_3\text{H}_5)+\text{HCl}
This reaction is utilized in synthesizing Pt(II) complexes involving sulfur-containing ylidenemalonate ligands .

Coordination Chemistry

The amine group coordinates with metal centers, forming complexes such as Pt(CPA)2_2(bismethylthiomethylenepropanedioate) .

Enzyme Inactivation via Oxidation

This compound acts as a mechanism-based inhibitor for quinoprotein methylamine dehydrogenase (MADH) and cytochrome P450 enzymes. Key steps include:

  • One-electron oxidation at the nitrogen atom.

  • Radical-mediated scission of bonds, leading to covalent cross-linking between enzyme subunits .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

Condition Product Mechanism Reference
Acidic environmentsOpen-chain carbocation intermediatesProtonation-induced ring opening
Transition metal catalysisAlkenes or alkyl-metal complexesOxidative addition or insertion

For instance, in acidic media, protonation destabilizes the ring, forming a carbocation that rearranges or reacts with nucleophiles .

Reactivity in Aqueous Media

The compound is fully miscible in water, facilitating reactions such as:

  • Schiff base formation with aldehydes/ketones.

  • Salt formation with acids (e.g., HCl), yielding this compound hydrochloride .

Key Research Findings

  • Cross-Linking in MADH : this compound forms inter-subunit cross-links in MADH via radical intermediates, confirmed by mutagenesis studies .

  • Steric Effects in Coordination : Bulky cyclopropane groups influence the geometry and stability of metal complexes .

Scientific Research Applications

Inhibitors of Glycine Cleavage System

One of the primary applications of cyclopropanemethylamine is in the study of potential inhibitors of the glycine cleavage system in brain and liver mitochondria. Research indicates that compounds incorporating this amine can effectively inhibit this system, which plays a crucial role in amino acid metabolism and energy production .

Anticancer Activity

Recent studies have explored this compound derivatives as potential anticancer agents. For instance, structural optimization of Polo-like Kinase 1 (Plk1) inhibitors has shown that modifications including cyclopropanemethyl groups can enhance the anticancer activity of these compounds . The derivatives exhibited improved binding affinity and cellular potency, indicating their potential as therapeutic leads.

Antibiotic Development

This compound has also been utilized in developing new antibiotics. A study identified a pyrrolidine-containing amide with a cyclopropyl moiety that demonstrated significant activity against Staphylococcus aureus, showcasing the compound's ability to enhance the efficacy of antibiotic agents . This highlights its potential role in combating antibiotic-resistant bacteria.

Case Study 1: Inhibition of IRE1α Kinase

A detailed investigation into inhibitors targeting the IRE1α kinase revealed that this compound derivatives could bind to an inactive conformation of the enzyme, preventing its activation. This mechanism has implications for treating diseases associated with endoplasmic reticulum stress, such as cancer and neurodegenerative disorders .

Key Findings:

  • Cyclopropanemethyl derivatives showed high selectivity for IRE1α.
  • These compounds inhibited endoribonuclease activity effectively.

Case Study 2: Synthesis of Sulfonamides

In synthetic chemistry, this compound has been employed in electrochemical oxidative coupling reactions to produce sulfonamides. This application is particularly relevant due to sulfonamides' importance in pharmaceuticals and agrochemicals. The use of this compound as a coupling partner resulted in good yields, demonstrating its utility in synthetic methodologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Cyclopropanemethylamine is compared to cycloalkylmethylamines with varying ring sizes (e.g., cyclobutanemethylamine, cyclopentanemethylamine, cyclohexanemethylamine). Key distinctions arise from ring strain and electronic effects:

  • Cyclopropane Ring : High strain leads to distorted bond angles (60° vs. 109.5° in tetrahedral carbons), increasing reactivity in ring-opening or expansion reactions .
  • Larger Cycloalkyl Rings : Cyclohexanemethylamine (C₇H₁₃N) and cyclopentanemethylamine (C₆H₁₁N) have lower ring strain, resulting in greater stability and reduced reactivity .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
This compound C₄H₉N 71.12 86 High ring strain (cyclopropane)
Cyclobutanemethylamine* C₅H₁₁N 85.15 N/A Moderate ring strain
Cyclopentanemethylamine C₆H₁₁N 97.16 N/A Low ring strain (flexible ring)
Cyclohexanemethylamine C₇H₁₃N 111.18 N/A No ring strain (chair conformer)

*Data inferred from synthetic analogs in .

Spectroscopic Differences

NMR data highlight electronic differences:

  • This compound Hydrochloride :
    • ¹H NMR (DMSO-d₆): δ 0.38–0.27 (cyclopropane CH₂), 2.68–2.62 (CH₂NH₃⁺) .
    • ¹³C NMR: δ 8.52 (cyclopropane carbons) .
  • Cyclohexanemethylamine Hydrochloride :
    • ¹H NMR (DMSO-d₆): δ 1.76–1.56 (cyclohexane CH₂), 2.60 (CH₂NH₃⁺) . The cyclopropane ring deshields adjacent protons, shifting resonances upfield compared to cyclohexane derivatives .

Biological Activity

Cyclopropanemethylamine, also known as aminomethylcyclopropane, is an organic compound characterized by a cyclopropane ring attached to a methylamine group. Its molecular formula is C4H9NC_4H_9N, and it has a molecular weight of approximately 71.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and drug development.

The unique structure of this compound includes a three-membered cyclopropane ring, which contributes to its reactivity. The compound is classified as a flammable liquid and is known to be a severe skin and eye irritant. Its physical properties are summarized in the table below:

PropertyValue
Molecular Weight71.12 g/mol
Boiling Point86 °C
Density0.83 g/mL at 20 °C
Flash Point-23 °F
Water SolubilityFully miscible
pKa10.41 ± 0.29 (predicted)

Inhibition of Glycine Cleavage System

Research indicates that this compound may act as an inhibitor of the glycine cleavage system (GCS) in brain and liver mitochondria. The GCS plays a crucial role in amino acid metabolism, specifically in the degradation of glycine, which is vital for various physiological processes. Inhibition of this system could lead to altered metabolic states, potentially offering therapeutic avenues for conditions related to glycine metabolism .

Case Studies and Research Findings

  • Study on Metabolic Pathways : A study highlighted the role of this compound as an inhibitor of the GCS, suggesting that further research could elucidate its impact on metabolic pathways involving glycine .
  • Analogous Compounds : Research into structurally similar compounds has demonstrated significant antimicrobial properties, with some derivatives exhibiting enhanced activity against resistant bacterial strains compared to their parent compounds .
  • Synthesis and Applications : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules that may possess desirable biological activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cyclopropanemethylamine while ensuring reproducibility?

  • Methodological Answer : Use multi-step reaction protocols with rigorous purification steps (e.g., column chromatography, recrystallization) and validate purity via NMR and GC-MS. For novel derivatives, include full spectroscopic characterization (¹H/¹³C NMR, IR, HRMS) and compare spectral data with literature values for known analogs . Experimental sections should explicitly state reaction conditions (temperature, solvent, catalysts) and safety precautions, such as handling air-sensitive reagents under inert atmospheres .

Q. What analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Combine spectroscopic methods (NMR for structural elucidation, IR for functional group identification) with chromatographic techniques (HPLC/GC for purity assessment). For stereochemical analysis, employ chiral stationary phases in HPLC or X-ray crystallography if suitable crystals are obtained . Include retention times, solvent systems, and calibration standards in supplementary materials to ensure reproducibility .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled conditions (e.g., 25°C–60°C, pH 1–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations from linearity and potential degradation products .
ConditionDegradation Rate (k)Major Degradation Product
pH 2, 40°C0.12 day⁻¹Cyclopropanemethanol
pH 7, 25°C0.03 day⁻¹None detected

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) with appropriate controls (positive/negative, vehicle-only). For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity constants (Kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Perform meta-analyses of published datasets to identify variables (e.g., assay conditions, cell lines) contributing to discrepancies. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability . For example, if one study reports IC₅₀ = 10 μM and another IC₅₀ = 50 μM, test both protocols in parallel to isolate confounding factors .

Q. What computational strategies are effective for predicting this compound’s reactivity in complex reaction systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Use molecular dynamics simulations to assess solvent effects and steric hindrance in cyclopropane ring-opening reactions .

Q. How can the stereoselective synthesis of chiral this compound derivatives be achieved?

  • Methodological Answer : Utilize asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For diastereomers, employ NOESY NMR to confirm spatial arrangements . Report catalyst loading, reaction time, and ee values in comparative tables:
Catalystee (%)Yield (%)
Pd-(R)-BINAP9275
Lipase PS8560

Q. What ethical and safety considerations are critical when handling this compound in vivo studies?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for dosing, endpoints, and humane euthanasia. For human cell lines, obtain IRB approval and document informed consent procedures. Include Material Safety Data Sheets (MSDS) for hazard mitigation (e.g., PPE, fume hoods) and emergency protocols (e.g., antidotes for accidental exposure) .

Q. Data Analysis and Reporting

Q. How should researchers address low reproducibility in this compound’s synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use design-of-experiments (DoE) software to optimize variables (e.g., temperature, stoichiometry). Publish raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials to enable peer validation .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
  • PICO : In enzyme inhibition assays (Population), does this compound (Intervention) show greater potency than cyclopentylamine (Comparison) as measured by IC₅₀ (Outcome)? .

Properties

IUPAC Name

cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKHXTUVXSOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062482
Record name Cyclopropanemethanamine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-47-4
Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethylamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanemethylamine
Reactant of Route 2
Cyclopropanemethylamine
Reactant of Route 3
Cyclopropanemethylamine
Reactant of Route 4
Cyclopropanemethylamine
Reactant of Route 5
Cyclopropanemethylamine
Reactant of Route 6
Cyclopropanemethylamine

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